Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

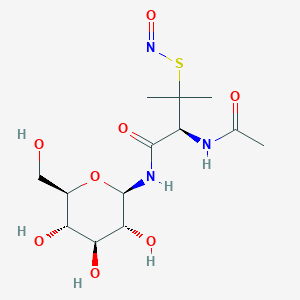

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) (CAS: 188849-81-2), also known as GLYCO-SNAP-1, is a structurally complex compound featuring a penicillamine backbone modified with a β-D-glucopyranosyl group and an S-nitroso moiety. Its molecular formula is C₁₃H₂₃N₃O₈S, with a molecular weight of 381.4 g/mol . The compound’s unique structure combines carbohydrate chemistry with nitrosothio functionality, making it notable for nitric oxide (NO) donation capabilities, which are critical in biological signaling pathways.

Preparation Methods

The synthesis of Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) involves multiple steps. One common synthetic route starts with the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst . This intermediate is then reacted with ammonia to form 2-aminobutyronitrile, which is subsequently hydrolyzed to obtain 2-amino-butanamide

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process typically involves the use of readily available raw materials and catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrosothio group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases . In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The glucopyranosyl moiety may be involved in carbohydrate metabolism and signaling pathways . The nitrosothio group can undergo redox reactions, affecting cellular oxidative stress and signaling .

Comparison with Similar Compounds

To contextualize its properties and applications, GLYCO-SNAP-1 is compared below with structurally analogous butanamide derivatives.

Structural and Functional Analysis

Table 1: Comparative Analysis of Butanamide Derivatives

Key Differences in Reactivity and Stability

Nitrosothio vs. Thioxomethyl: GLYCO-SNAP-1’s S-nitroso group (R-SNO) facilitates NO release under physiological conditions, unlike the thioxomethyl (R-S-C=S) group in the cyclohexyl derivative, which may act as a protease inhibitor .

Hydrophilicity: The β-D-glucopyranosyl group in GLYCO-SNAP-1 enhances aqueous solubility compared to lipophilic analogs like the phenylmethyl-substituted compound .

Fluorine Substituents: The fluorinated butanamide (CAS 126543-33-7) exhibits higher electronegativity, influencing binding interactions in synthetic pathways, but lacks NO-donor capacity .

Pyrrolidine vs.

Biological Activity

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI), is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a butanamide moiety, an acetylamino group, and a nitrosothiol component. The presence of these functional groups suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds. The nitroso group in Butanamide may contribute to its ability to exhibit antimicrobial effects against various pathogens, including H. pylori and M. tuberculosis . The mechanism often involves the generation of reactive nitrogen species that disrupt microbial cellular functions.

Inhibition of Catalase Activity

Butanamide has been implicated in the inhibition of catalase, an important enzyme that protects cells from oxidative damage. Studies show that nitroso compounds can reversibly inhibit catalase activity, which may enhance oxidative stress within cells . This property could be leveraged in therapeutic contexts where modulation of oxidative stress is beneficial.

The biological activity of Butanamide is likely mediated through several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can damage cellular components.

- Enzyme Inhibition : As noted, the compound's ability to inhibit catalase suggests it could alter cellular redox states and promote apoptosis in certain contexts.

- Interaction with Biological Targets : The glucopyranosyl moiety may facilitate interaction with specific receptors or enzymes, enhancing the compound's biological efficacy.

Case Studies

While specific case studies on Butanamide itself are scarce, related research on similar nitroso compounds provides insight into its potential applications:

- Study on Nitroso Compounds : A study evaluated the effects of various nitroso compounds on microbial growth and demonstrated significant inhibitory effects against S. mutans and P. aeruginosa, suggesting a promising avenue for further investigation into Butanamide's antimicrobial potential .

- Cancer Research : Another study focused on nitroso derivatives and their capacity to induce apoptosis in cancer cell lines through oxidative stress pathways. This aligns with the hypothesized mechanism for Butanamide's antineoplastic activity .

Safety and Toxicity

The safety profile of Butanamide remains to be fully elucidated. However, nitroso compounds are often associated with carcinogenic potential due to their ability to form DNA adducts. Therefore, careful evaluation of toxicity and long-term effects is crucial for any therapeutic application.

Properties

Molecular Formula |

C13H23N3O8S |

|---|---|

Molecular Weight |

381.40 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide |

InChI |

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10+,12-/m1/s1 |

InChI Key |

QNMMQEFPNFRVFP-BNVVCWPGSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C)(C)SN=O |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.